phosphane CAS No. 89982-70-7](/img/structure/B14374251.png)
[Bis(trimethylsilyl)methylidene](2,4,6-trimethylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)methylidenephosphane is a unique organophosphorus compound with the molecular formula C16H29PSi2. This compound is characterized by the presence of trimethylsilyl groups and a trimethylphenyl group attached to a phosphane core. It is known for its stability and reactivity, making it a valuable compound in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine-related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of phosphine-based drugs.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with various molecular targets and pathways. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The phosphane core can interact with metal centers, making it a valuable ligand in catalysis. The compound’s reactivity is influenced by the electronic properties of the trimethylphenyl group, which can modulate its behavior in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)methylidenephosphane: Similar in structure but with tert-butyl groups instead of trimethyl groups.
Bis(trimethylsilyl)methylidenephosphane oxide: An oxidized form of the compound with different reactivity and applications.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to its combination of trimethylsilyl and trimethylphenyl groups, which provide a balance of stability and reactivity. This makes it a versatile compound in various chemical applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
89982-70-7 |
|---|---|
Fórmula molecular |
C16H29PSi2 |
Peso molecular |
308.54 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C16H29PSi2/c1-12-10-13(2)15(14(3)11-12)17-16(18(4,5)6)19(7,8)9/h10-11H,1-9H3 |
Clave InChI |
USEIBVCPCCOMKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P=C([Si](C)(C)C)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



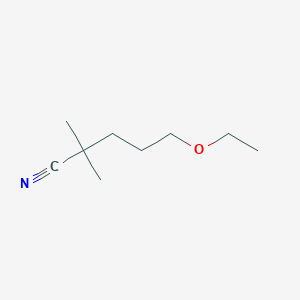
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
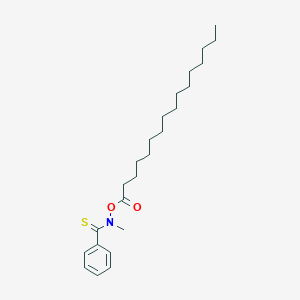
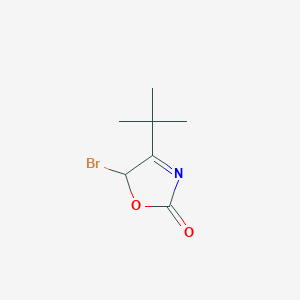
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
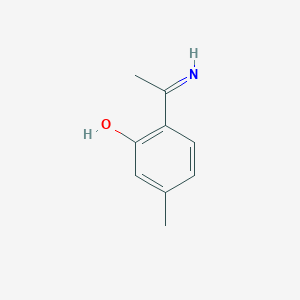
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
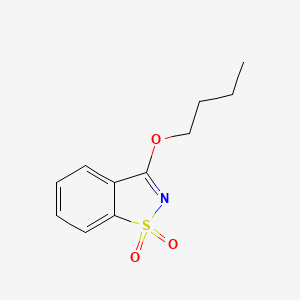
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
